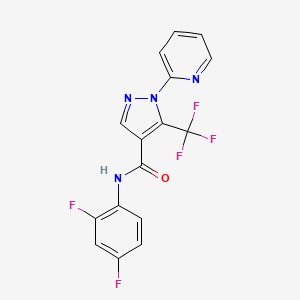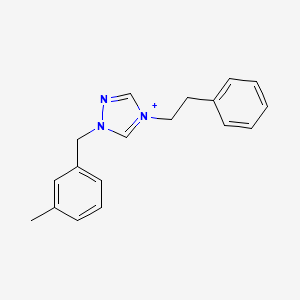
1-(3-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with a 3-methylbenzyl group and a 2-phenylethyl group. Triazolium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium typically involves the alkylation of 1,2,4-triazole with 3-methylbenzyl chloride and 2-phenylethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazolium salt.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired level of purity.
化学反応の分析
Types of Reactions: 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazolium salt can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents such as tetrahydrofuran (THF) or ethanol; room temperature to reflux conditions.
Substitution: Amines, thiols, alkoxides; aprotic solvents like DMF or acetonitrile; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Triazole oxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
科学的研究の応用
1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
- 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazole
- 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-3-ium
- 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-5-ium
Comparison: 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H20N3+ |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
1-[(3-methylphenyl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-16-6-5-9-18(12-16)13-21-15-20(14-19-21)11-10-17-7-3-2-4-8-17/h2-9,12,14-15H,10-11,13H2,1H3/q+1 |
InChIキー |
QCVBNKGUFOLJIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CN2C=[N+](C=N2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13360943.png)
![3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360945.png)
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13360951.png)

![6-[(2-Ethoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360953.png)
![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)
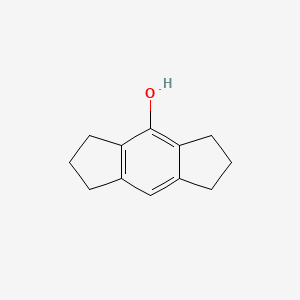
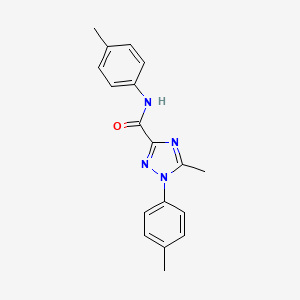
![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)
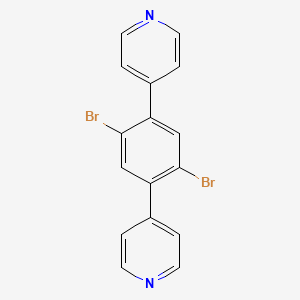
![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360997.png)
